![molecular formula C10H16N2O3S B14201529 tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate CAS No. 828253-45-8](/img/structure/B14201529.png)
tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with methoxy(1,3-thiazol-2-yl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .
Medicine: Its ability to inhibit specific enzymes makes it a promising compound for the development of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The specific molecular targets and pathways involved depend on the enzyme or protein being studied .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Methoxy(1,3-thiazol-2-yl)methyl chloride
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
Uniqueness: tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the thiazole ring enhances its biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
828253-45-8 |
|---|---|
Molecular Formula |
C10H16N2O3S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[methoxy(1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(13)12-7(14-4)8-11-5-6-16-8/h5-7H,1-4H3,(H,12,13) |
InChI Key |
ZQDPVYKTROYRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=NC=CS1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
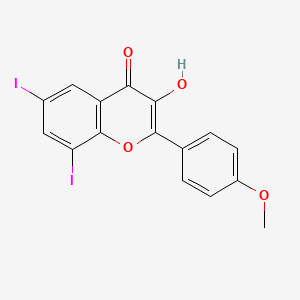
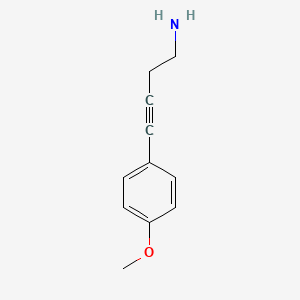

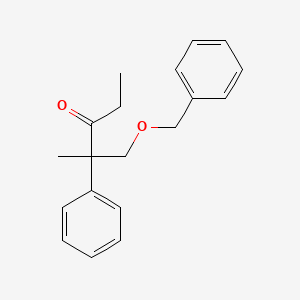

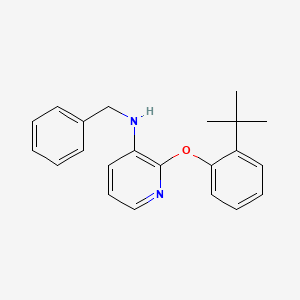
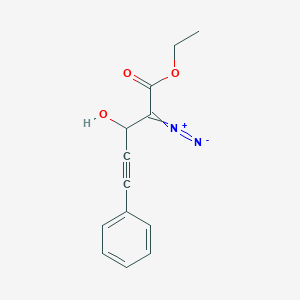
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
phosphane}](/img/structure/B14201527.png)

